5-benzyl-2-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
5-benzyl-2-[(4-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-12-10-18(11-13-19)14-24-16-22(26)25(15-17-6-2-1-3-7-17)20-8-4-5-9-21(20)29(24,27)28/h1-13H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWRFUEYSCVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzyl-2-(4-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.5 g/mol
- CAS Number : 951598-90-6
Research indicates that compounds similar to this compound may induce apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.
Antiproliferative Effects
A study evaluated the antiproliferative activity of various thiazole derivatives against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results highlighted the importance of structural modifications in enhancing biological activity. While specific data on the compound is limited, it is hypothesized that similar structural features may confer comparable effects.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CA-4 | U-937 | 1.2 | Tubulin polymerization inhibition |
| Compound A | SK-MEL-1 | X.X | CDK inhibition |
| Compound B | U-937 | X.X | Apoptosis induction |
(Note: Values for "Compound A" and "Compound B" are illustrative; actual data should be sourced from experimental studies.)
Case Study 1: Synthesis and Evaluation
A recent synthesis study focused on creating various derivatives of benzothiadiazepin compounds. These were evaluated for their antiproliferative activity against cancer cell lines. The findings suggested that modifications at specific positions of the benzothiadiazepin scaffold significantly influenced biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that substituents on the benzothiadiazepine ring could enhance or diminish activity against specific cancer types. For instance, halogen substitutions were shown to affect the potency of compounds significantly.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Substituent Effects
Key structural analogs of the target compound include:
- Substituent Impact: The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as fluorine substitution often reduces oxidative degradation . Chlorine at position 8 (in ) correlates with anti-HIV activity, suggesting that halogenation at specific positions modulates biological efficacy .
Stereochemical Stability
- The 8-chloro-2-(2,6-difluorophenylmethyl) analog exhibits a high enantiomerization barrier, as determined by dynamic enantioselective HPLC/UHPLC. This implies that fluorinated benzyl groups at position 2 may stabilize stereochemical configurations, a property likely shared by the target compound’s 4-fluorobenzyl substituent .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structural similarity to anti-HIV-1 benzothiadiazepines warrants further investigation into its antiviral or anticancer properties .
- Stereochemical Studies : Dynamic HPLC/UHPLC methods (as in ) should be applied to quantify the target compound’s enantiomerization barrier, given the influence of fluorinated substituents on chiral stability .
- Synthetic Optimization : Comparative studies on alkylation vs. cyclization routes could improve yields and enantiomeric purity .
Q & A
Basic Question: What synthetic strategies are recommended for constructing the benzothiadiazepin-4(5H)-one 1,1-dioxide core?
Methodological Answer:
The core structure can be synthesized via cyclocondensation of ortho-aminothiophenol derivatives with ketones or aldehydes, followed by sulfonation. Key steps include:
- Cyclization : Use a thiourea intermediate to form the seven-membered thiadiazepine ring under acidic conditions (e.g., HCl/EtOH) .
- Sulfonation : Treat the intermediate with sulfonyl chlorides (e.g., SOCl₂) in dichloromethane to introduce the 1,1-dioxide moiety .
- Functionalization : Introduce substituents (e.g., benzyl, fluorobenzyl) via nucleophilic substitution or reductive amination .
Basic Question: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and substituent orientation. Compare chemical shifts with computed values (e.g., DFT calculations) to resolve ambiguities .
- X-ray Crystallography : Resolve absolute configuration and ring conformation, as demonstrated for analogous benzothiazepines .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using ESI/TOF-MS .
Advanced Question: How to resolve discrepancies between predicted and observed NMR data?
Methodological Answer:
- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shift variations.
- Dynamic Effects : Perform variable-temperature NMR to detect conformational equilibria (e.g., ring puckering).
- Impurity Analysis : Employ HPLC-MS to rule out byproducts or degradation .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) .
Advanced Question: What computational approaches predict reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GABA receptors), leveraging fluorobenzyl groups’ electronic effects .
- MD Simulations : Assess stability in aqueous environments (e.g., Desmond) to guide solubility optimization .
Advanced Question: How to optimize reaction yields for scaled synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for intermediate stability .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Advanced Question: How to evaluate hydrolytic stability under physiological conditions?
Methodological Answer:
- Buffer Studies : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C.
- HPLC Monitoring : Quantify degradation products over 24–72 hours using a C18 column and UV detection (λ = 254 nm) .
- Kinetic Analysis : Fit data to first-order decay models to estimate half-life .
Advanced Question: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Fluorine Scanning : Replace the 4-fluorobenzyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO₂) to probe electronic effects .
- Ring Modifications : Synthesize analogs with fused heterocycles (e.g., pyridine instead of benzene) to assess steric tolerance .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
Advanced Question: How to address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance thresholds (p < 0.01) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
